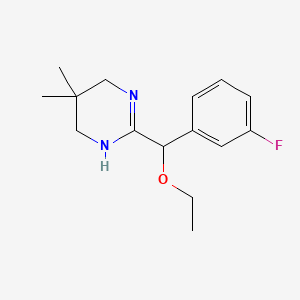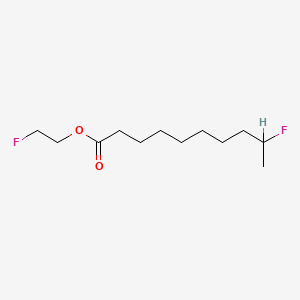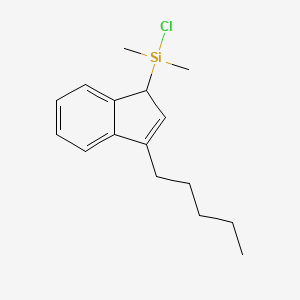
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is an organosilicon compound characterized by the presence of a chlorodimethylsilyl group attached to a pentyl-substituted indene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene typically involves the reaction of 3-pentyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-pentyl-1H-indene and chlorodimethylsilane.
Catalyst: A suitable catalyst such as platinum or palladium.
Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorodimethylsilyl group to a hydrosilyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Hydrosilyl derivatives.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
科学的研究の応用
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene involves the interaction of the chlorodimethylsilyl group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved include:
Formation of Si-O bonds: Through oxidation reactions.
Formation of Si-C bonds: Via substitution reactions with carbon-based nucleophiles.
類似化合物との比較
- 1-(Dichloromethylsilyl)-3-pentyl-1H-indene
- 1-(Trimethylsilyl)-3-pentyl-1H-indene
- 1-(Dimethylsilyl)-3-pentyl-1H-indene
Comparison: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to its analogs. For instance, the dichloromethylsilyl derivative exhibits different reactivity patterns in substitution reactions, while the trimethylsilyl and dimethylsilyl derivatives show variations in their stability and reactivity towards oxidation and reduction.
特性
分子式 |
C16H23ClSi |
|---|---|
分子量 |
278.89 g/mol |
IUPAC名 |
chloro-dimethyl-(3-pentyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C16H23ClSi/c1-4-5-6-9-13-12-16(18(2,3)17)15-11-8-7-10-14(13)15/h7-8,10-12,16H,4-6,9H2,1-3H3 |
InChIキー |
YIGPKNPKNTUEEN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


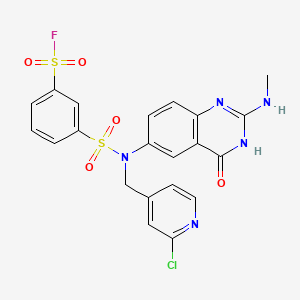

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
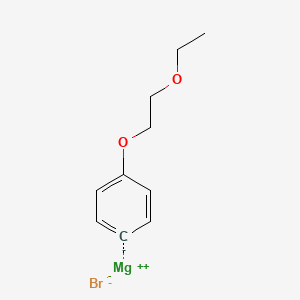
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
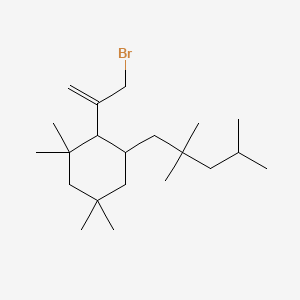
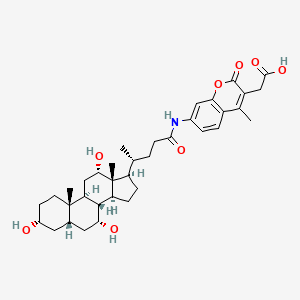
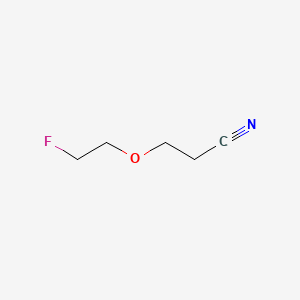
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

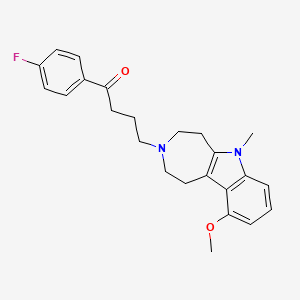
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
